2,2,2-Trifluoro-N-phenylacetamide

Catalog No.
S579594
CAS No.
404-24-0
M.F
C8H6F3NO
M. Wt
189.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-phenylacetamide

CAS Number

404-24-0

Product Name

2,2,2-Trifluoro-N-phenylacetamide

IUPAC Name

2,2,2-trifluoro-N-phenylacetamide

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

SAPQIENQEZURNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C(F)(F)F

Synonyms

trifluoro-acetanilide, trifluoroacetanilide

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(F)(F)F

Organic Synthesis:

,2,2-Trifluoro-N-phenylacetamide has been used as a building block in the synthesis of various organic compounds, including:

  • Trifluoromethylated heterocycles: These are organic compounds containing a ring structure with one or more heteroatoms (atoms other than carbon and hydrogen). 2,2,2-Trifluoro-N-phenylacetamide can be used as a precursor for the introduction of the trifluoromethyl group (-CF3) into these heterocycles, which can have various applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

The trifluoromethyl group (-CF3) is a common functional group found in many successful pharmaceutical drugs due to its unique properties. 2,2,2-Trifluoro-N-phenylacetamide can serve as a starting material for the synthesis of trifluoromethyl-containing drug candidates, potentially leading to the development of new medications [].

Material Science:

The introduction of the trifluoromethyl group (-CF3) can modify the physical and chemical properties of materials. 2,2,2-Trifluoro-N-phenylacetamide can be used as a building block for the synthesis of novel materials with potential applications in areas like:

  • Organic electronics: Trifluoromethyl-containing materials can exhibit desirable properties for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Fluorinated polymers: These polymers possess unique properties like chemical resistance and thermal stability, making them valuable in various applications. 2,2,2-Trifluoro-N-phenylacetamide can be a starting material for the synthesis of fluorinated polymers with tailored properties [].

2,2,2-Trifluoro-N-phenylacetamide is an organic compound with the molecular formula C8H6F3NOC_8H_6F_3NO and a molecular weight of approximately 189.13 g/mol. It is classified under the acetamide family and features a trifluoromethyl group at the alpha position relative to the amide nitrogen. This compound is often recognized for its unique trifluoromethyl substituent, which imparts distinctive chemical properties and biological activities.

, including:

  • Deprotonation: The compound can undergo deprotonation reactions to form an anion, which can then react with electrophiles.
  • Chlorination: It has been utilized as a precursor in the synthesis of N-phenyltrifluoroacetimidoyl chloride through chlorination using triphenylphosphine oxide and oxalyl chloride, yielding high purity products as confirmed by 19F^{19}F NMR analysis .
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.

The biological activity of 2,2,2-Trifluoro-N-phenylacetamide has been explored in various studies. It exhibits potential as a reagent in glycosylation reactions due to its ability to act as a leaving group in nucleophilic catalysis . Additionally, compounds with similar trifluoromethyl groups have been noted for their roles in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drugs.

Several synthesis methods for 2,2,2-Trifluoro-N-phenylacetamide have been reported:

  • Direct Acylation: The compound can be synthesized through the acylation of aniline with trifluoroacetic anhydride.
  • Chlorination Reaction: As mentioned earlier, chlorination of 2,2,2-trifluoro-N-phenylacetamide can yield N-phenyltrifluoroacetimidoyl chloride .
  • Nucleophilic Substitution: Various nucleophilic substitution reactions have been employed to modify the structure of 2,2,2-Trifluoro-N-phenylacetamide for specific applications.

The applications of 2,2,2-Trifluoro-N-phenylacetamide include:

  • Reagent in Organic Synthesis: It serves as a key intermediate in synthesizing other fluorinated compounds.
  • Pharmaceuticals: Due to its unique properties imparted by the trifluoromethyl group, it is investigated for potential use in drug development.
  • Glycosylation Reactions: It acts as a leaving group in glycosylation processes under nucleophilic catalysis conditions .

Interaction studies involving 2,2,2-Trifluoro-N-phenylacetamide focus on its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it suitable for interactions with stronger nucleophiles. Such studies are essential for understanding its role in synthetic pathways and biological systems.

Several compounds share structural similarities with 2,2,2-Trifluoro-N-phenylacetamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Feature
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-oneC8H6F3NC_8H_6F_3NContains a pyridine ring; used in agrochemicals
4-(Trifluoromethyl)anilineC7H6F3NC_7H_6F_3NAmino group directly attached to aromatic ring
3-(Trifluoromethyl)benzoic acidC8H5F3O2C_8H_5F_3O_2Carboxylic acid functionality

The presence of the trifluoromethyl group distinguishes these compounds from others lacking this feature. The unique electronic properties conferred by this group often lead to enhanced stability and reactivity.

XLogP3

2.2

LogP

2.21 (LogP)

UNII

75VUZ1674I

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

404-24-0

Wikipedia

2,2,2-trifluoroacetanilide

Dates

Modify: 2023-08-15

Explore Compound Types